molecular formula C11H13FO3 B13959924 2-Ethoxy-4-ethyl-5-fluorobenzoic acid

2-Ethoxy-4-ethyl-5-fluorobenzoic acid

Cat. No.: B13959924
M. Wt: 212.22 g/mol
InChI Key: UEYVHDHVQZUWJB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, ethyl, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid typically involves the introduction of the ethoxy, ethyl, and fluorine groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For example, ethylation can be achieved using ethyl halides in the presence of a Lewis acid catalyst, while fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as esterification, halogenation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-ethyl-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-Ethoxy-4-carboxy-5-fluorobenzoic acid, while reduction of the carboxylic acid group can produce 2-Ethoxy-4-ethyl-5-fluorobenzyl alcohol.

Scientific Research Applications

2-Ethoxy-4-ethyl-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the ethoxy and ethyl groups can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzoic acid: Lacks the ethyl and fluorine substituents.

    4-Ethylbenzoic acid: Lacks the ethoxy and fluorine substituents.

    5-Fluorobenzoic acid: Lacks the ethoxy and ethyl substituents.

Uniqueness

2-Ethoxy-4-ethyl-5-fluorobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group can enhance its solubility in organic solvents, while the ethyl group can influence its reactivity. The fluorine atom can increase its stability and binding affinity in biological systems, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-ethoxy-4-ethyl-5-fluorobenzoic acid

InChI

InChI=1S/C11H13FO3/c1-3-7-5-10(15-4-2)8(11(13)14)6-9(7)12/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

UEYVHDHVQZUWJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)C(=O)O)OCC

Origin of Product

United States

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